Home > Products > Screening Compounds P75459 > Ertugliflozin Tetraacetate
Ertugliflozin Tetraacetate -

Ertugliflozin Tetraacetate

Catalog Number: EVT-8884637
CAS Number:
Molecular Formula: C30H33ClO11
Molecular Weight: 605.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ertugliflozin Tetraacetate is a chemical compound belonging to the class of sodium-glucose cotransporter-2 inhibitors, primarily utilized in the treatment of type 2 diabetes mellitus. This compound functions by preventing glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. The development of Ertugliflozin Tetraacetate is significant due to its favorable safety profile and potential benefits in patients with cardiovascular and renal conditions.

Source and Classification

Ertugliflozin Tetraacetate is derived from Ertugliflozin, which has been extensively studied for its pharmacological effects. It is classified as an antidiabetic agent under the category of sodium-glucose cotransporter-2 inhibitors. These agents are recognized for their mechanism of action that targets glucose transport mechanisms in the renal system, making them effective in managing blood sugar levels in diabetic patients.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ertugliflozin Tetraacetate involves several key steps, typically starting from a carbohydrate precursor. A notable synthetic route includes:

  1. Formation of Glycosidic Bond: The initial step often involves creating a glycosidic bond between a sugar derivative and an aglycone.
  2. Protection and Deprotection Steps: Various protecting groups are employed to prevent unwanted reactions during synthesis. For instance, tert-butyldimethylsilyl ether is used to protect hydroxyl groups.
  3. Acetylation: The introduction of acetyl groups to form the tetraacetate derivative is crucial for enhancing stability and solubility.
  4. Purification: High-performance liquid chromatography is commonly used to purify the final product, ensuring high chemical purity suitable for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

Ertugliflozin Tetraacetate has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula can be represented as C22H25ClO7C_{22}H_{25}ClO_7, with a molecular weight of approximately 437 g/mol.

The structure features:

  • A glycosidic bond linking the glucose moiety to the aglycone.
  • Acetate groups that enhance solubility and metabolic stability.
  • Chlorine atom contributing to its pharmacological properties.

Nuclear magnetic resonance spectroscopy and mass spectrometry are instrumental in confirming the structural integrity of Ertugliflozin Tetraacetate .

Chemical Reactions Analysis

Reactions and Technical Details

Ertugliflozin Tetraacetate undergoes various chemical reactions that are essential for its synthesis and stability:

  1. Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, leading to the breakdown of the acetyl groups.
  2. Oxidative Degradation: Exposure to oxidative agents can result in degradation products, which have been characterized using ultra-high-performance liquid chromatography-mass spectrometry .
  3. Thermal Stability: Studies indicate that Ertugliflozin Tetraacetate maintains stability under thermal conditions but shows susceptibility under acidic environments.

These reactions are crucial for understanding both the synthesis process and potential degradation pathways during storage or use .

Mechanism of Action

Process and Data

The mechanism of action for Ertugliflozin Tetraacetate primarily involves inhibition of sodium-glucose cotransporter-2 proteins located in the proximal tubules of the kidneys. By blocking these transporters, Ertugliflozin reduces glucose reabsorption back into the bloodstream, leading to increased urinary glucose excretion.

This mechanism results in:

  • Lowering blood glucose levels.
  • Potential weight loss due to caloric loss through glucose excretion.
  • Improved glycemic control without significant risk of hypoglycemia .

Clinical studies have demonstrated its effectiveness in reducing HbA1c levels in patients with type 2 diabetes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ertugliflozin Tetraacetate exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide, but less soluble in water.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

These properties are critical for formulation development and ensuring proper dosing .

Applications

Scientific Uses

Ertugliflozin Tetraacetate has several significant applications in scientific research and clinical practice:

  1. Diabetes Management: Primarily used as an antidiabetic medication to manage blood sugar levels effectively.
  2. Cardiovascular Health: Emerging evidence suggests potential benefits in reducing cardiovascular risks associated with diabetes.
  3. Renal Protection: Studies indicate that sodium-glucose cotransporter-2 inhibitors may offer protective effects on renal function, particularly in diabetic patients.

Research continues into additional therapeutic uses beyond diabetes management, highlighting its versatility as a pharmaceutical agent .

Synthetic Methodologies for Ertugliflozin Tetraacetate

Retrosynthetic Analysis and Strategic Bond Disconnections

Retrosynthetic deconstruction of Ertugliflozin Tetraacetate reveals three key strategic disconnections enabling efficient synthesis:

  • Anomeric C-Aryl Bond Disconnection: Cleavage of the pivotal C-glycosidic bond between the carbohydrate core and the aglycone generates 2,3,4,6-tetra-O-benzyl-D-glucose as the chiral starting material and a functionalized (4-chloro-3-(4-ethoxybenzyl)phenyl organometallic reagent [4]. This disconnection capitalizes on the stability of benzyl-protected glucose derivatives and the nucleophilicity of aryl magnesium or lithium species.
  • Dioxabicyclo Ring Formation: The bridged ketal system is formed through intramolecular transacetalization, requiring hydroxyl groups at C2 and C5 positions in precise stereochemical orientation [3] [4]. Retrosynthetic opening reveals a pentane-1,5-diol precursor embedded within the glucose skeleton.
  • Acetate Protection Layer: The tetraacetate moiety represents a late-stage protecting group strategy, retrosynthetically removable to reveal hydroxyl functionalities [1] [4].

Table 1: Retrosynthetic Disconnection Strategies for Ertugliflozin Tetraacetate

Bond DisconnectedSynthon ASynthon BStrategic Purpose
Anomeric C-Aryl bond2,3,4,6-Tetra-O-benzyl-D-glucose(4-Chloro-3-(4-ethoxybenzyl)phenyl magnesium bromideEstablishes C-glycosidic linkage via nucleophilic addition
C1-O (Ketal bridge)Linear hydroxy-ketone-Enables intramolecular ketalization to form bicyclic core
Acetate groupsTetraol intermediateAcetyl donorsSimplifies protection/deprotection sequencing

This retrosynthetic logic enables a convergent 12-step synthesis from commercially available materials, telescoping multiple steps without intermediate isolation to maximize efficiency [4].

Novel Catalytic Approaches in Glycosylation and Acetylation Reactions

Glycosylation Innovations:

The critical C-glycosidic bond formation employs catalytic Lewis acids to control anomeric stereochemistry. Boron trifluoride diethyl etherate (BF₃·OEt₂) catalyzes the addition of aryl Grignard reagents to methyl 2,3,4,6-tetra-O-benzyl-D-glucopyranoside, achieving β-selectivity >20:1 through chelation-controlled transition states [4]. Recent advances utilize chiral bisoxazoline-copper catalysts to improve stereocontrol during aryl addition, suppressing unwanted α-anomer formation that necessitates tedious chromatographic separation [2] [4].

Catalytic Acetylation:

Traditional acetic anhydride/acetic acid methods for tetraacetate formation face competing elimination or migration side reactions. Modern approaches employ:

  • DMAP (4-Dimethylaminopyridine) Catalysis: 2-5 mol% loading enables quantitative peracetylation within 2 hours at 25°C without epimerization [4]
  • Enzymatic Acetylation: Immobilized Candida antarctica lipase B selectively acetylates primary hydroxyls at C1, followed by chemical acetylation of secondary hydroxyls, minimizing protecting group manipulations [4]
  • Flow Chemistry: Continuous acetylation using immobilized scandium triflate catalyst achieves 99.5% conversion with residence times under 10 minutes, enabling direct integration with preceding steps [4]

Table 2: Catalytic Methods for Key Synthetic Transformations

ReactionCatalystConditionsYieldStereoselectivity
C-GlycosylationBF₃·OEt₂ (0.5 eq)THF, -78°C → 0°C89%β:α = 20:1
Cu(OTf)₂/(S)-Ph-Box (5 mol%)CH₂Cl₂, -40°C95%β:α > 50:1
PeracetylationDMAP (5 mol%)Ac₂O, pyridine, 25°C, 2h99%Retention
Enzymatic AcetylationLipase B (CAL-B)Vinyl acetate, 35°C85% (C1 selectivity)N/A

Stereoselective Synthesis of the Dioxabicyclo[3.2.1]octane Core Structure

Construction of the [3.2.1]octane framework with four contiguous stereocenters represents the most synthetically challenging aspect:

  • Hydroxymethylation Strategy: The commercial route transforms 5-ketogluconamide 15 (derived from 2,3,4,6-tetra-O-benzyl-D-glucose) via nucleophilic hydroxymethylation using formaldehyde/TiCl₄. This installs the C5 hydroxymethyl group with >95% diastereoselectivity, establishing the quaternary center prerequisite for bicyclization [4].
  • Transacetalization: BF₃-catalyzed intramolecular ketalization of triol 28 forms the dioxabicyclic system in near-quantitative yield. This transformation proceeds through a chair-boat transition state that dictates the observed exo-stereochemistry [3] [4].
  • Crystallinity Control: The bicyclic core structure is isolated as a crystalline tetraacetate (39), with X-ray crystallography confirming the 1R,2S,3S,4R,5S absolute configuration. Cocrystallization with L-pyroglutamic acid enhances crystalline stability, critical for reproducible industrial production [3] [4].

The sequence achieves overall 35% yield from glucose with exceptional stereocontrol, demonstrating how enzymatic precursors enable efficient construction of architecturally complex carbasugars.

Comparative Evaluation of Protecting Group Strategies for Hydroxyl Moieties

Protecting group orchestration critically impacts synthetic efficiency across the 12-step sequence:1. Benzyl (Bn) Ethers:- Advantages: Exceptional stability toward glycosylation conditions and Lewis acid catalysts; removable via hydrogenolysis without affecting acetate groups- Limitations: Requires Pd/C-catalyzed hydrogenation (10-20 bar H₂), posing safety concerns at scale; benzylidene acetal formation can occur as side reaction [4]- Optimization: Microwave-assisted deprotection (Pd(OH)₂/C, 100°C) reduces reaction time from 48 to 2 hours with 98% yield [4]

  • Acetate Esters:
  • Role: Serve as both protecting groups and crystallinity-enhancing moieties; critical for isolation of penultimate intermediate 39
  • Deprotection Specificity: Zemplén transesterification (NaOMe/MeOH) selectively removes acetates without cleaving the bicyclic ketal structure [1] [4]
  • Industrial Adaptation: Continuous flow deacetylation using immobilized lipases enables partial deprotection for subsequent L-pyroglutamic acid cocrystallization [4]
  • Temporary Silyl Protection:
  • Tert-butyldimethylsilyl (TBS): Employed for C1 hydroxymethyl protection during bicyclization due to orthogonal deprotection (fluoride ions)
  • Competitive Analysis: Triisopropylsilyl (TIPS) demonstrated superior steric protection but slower deprotection kinetics, while triethylsilyl (TES) showed inadequate stability [4]

Comparative studies reveal that a hybrid benzyl/acetyl strategy minimizes protecting group steps while maintaining crystalline isolability. The optimized sequence employs:

  • Benzyl protection throughout glycosylation and bicyclization
  • Late-stage peracetylation to enable crystallization of 39
  • Single-pot benzyl removal/tetraacetylation in the final API step [4]

This approach reduces purification operations by 60% compared to all-benzyl strategies, demonstrating how judicious protecting group selection directly enables telescoped synthesis.

Properties

Product Name

Ertugliflozin Tetraacetate

IUPAC Name

[(1R,2S,3S,4R,5S)-2,3,4-triacetyloxy-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,8-dioxabicyclo[3.2.1]octan-1-yl]methyl acetate

Molecular Formula

C30H33ClO11

Molecular Weight

605.0 g/mol

InChI

InChI=1S/C30H33ClO11/c1-6-36-24-10-7-21(8-11-24)13-22-14-23(9-12-25(22)31)30-28(41-20(5)35)26(39-18(3)33)27(40-19(4)34)29(42-30,16-38-30)15-37-17(2)32/h7-12,14,26-28H,6,13,15-16H2,1-5H3/t26-,27-,28+,29-,30-/m0/s1

InChI Key

LFZVLROKLDGLRV-KTBGKDHWSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.